molecular formula C8H13ClO2S B1380240 {Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride CAS No. 1558973-42-4

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride

Cat. No.: B1380240
CAS No.: 1558973-42-4
M. Wt: 208.71 g/mol
InChI Key: XQJPJLRGHXAOLF-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride is a chemical reagent built on a rigid norbornane (bicyclo[2.2.1]heptane) framework, providing a unique three-dimensional structure and steric profile for advanced chemical synthesis. This compound features a highly reactive methanesulfonyl chloride group, making it an essential electrophilic intermediate for constructing sulfonamide and sulfonate derivatives. Its core research value lies in its application as a key synthon in medicinal chemistry and drug discovery, particularly for creating novel enzyme inhibitors and other bioactive molecules where the norbornane scaffold can enhance target binding and modulate physicochemical properties . The primary mechanism of action for this reagent involves nucleophilic substitution at the sulfur center of the sulfonyl chloride group. The chlorine atom is an excellent leaving group, allowing the compound to react efficiently with a wide range of nucleophiles. When reacted with primary or secondary amines, it forms sulfonamides, a functional group prevalent in many pharmaceutical agents . Alternatively, reaction with alcohols yields sulfonate esters, which can serve as protected alcohols or activated intermediates for further functionalization . This versatile reactivity enables researchers to efficiently incorporate the structurally distinct norbornane system into complex target molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should note that sulfonyl chlorides are moisture-sensitive; reactions should be carried out under anhydrous conditions for optimal results.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJPJLRGHXAOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H13ClO2S
  • Structural Features : The compound features a bicyclic structure derived from norbornane, with a methanesulfonyl chloride functional group that enhances its reactivity.

The biological activity of bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This group is reactive towards nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups can exhibit significant antimicrobial activity. For example, studies have shown that derivatives of bicyclic compounds demonstrate potent antibacterial and antifungal effects, with minimum inhibitory concentrations (MICs) often ranging from 40 to 80 μM against various pathogens .

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest that derivatives of bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride may induce apoptosis in cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Study 1: Genotoxic Effects

A study explored the genotoxic effects of related bicyclic compounds using Escherichia coli biosensors. Results indicated that while some bicyclic compounds caused DNA damage leading to an SOS response, they did not exhibit alkylating effects, suggesting a different mechanism involving oxidative stress .

Study 2: Antitumor Activity

Research on structurally similar compounds showed significant antitumor activity against liver cancer cells (IC50 = 84.7 μM). The mechanism involved cell cycle arrest and apoptosis induction, highlighting the potential therapeutic applications of bicyclic sulfonamides in oncology .

Synthesis and Reactivity

Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride can be synthesized through reactions involving norbornane derivatives and methanesulfonyl chloride under controlled conditions to prevent hydrolysis. The compound can undergo various reactions:

  • Substitution Reactions : Reacts with nucleophiles to form sulfonamides or sulfonate esters.
  • Reduction Reactions : Can be reduced to sulfonyl hydride using lithium aluminum hydride.
  • Oxidation Reactions : The bicyclic structure can be oxidized to yield ketones or carboxylic acids .

Comparative Analysis

A comparison with other related compounds reveals distinct differences in reactivity and biological activity due to variations in structure:

CompoundStructureBiological Activity
Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chlorideBicyclic with sulfonyl chlorideAntibacterial, cytotoxic
Norbornyl ChlorideLacks sulfonyl groupLimited reactivity
Methanesulfonyl ChlorideSimple structureModerate reactivity

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

  • Building Block: The compound is widely utilized as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Table 1: Common Reactions of Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride

Reaction TypeNucleophileProduct Type
SubstitutionAminesSulfonamides
SubstitutionAlcoholsSulfonate Esters
SubstitutionThiolsSulfonothioates
ReductionLithium Aluminum HydrideSulfonyl Hydride
OxidationStrong Oxidizing AgentsKetones/Carboxylic Acids

Medicinal Chemistry

Pharmaceutical Intermediates:
Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride is employed in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of bioactive molecules. Its ability to modify biological activity through structural changes makes it valuable in drug design.

Case Study:
A study demonstrated its use in synthesizing muscarinic receptor modulators, showcasing its potential in developing treatments for conditions like asthma and other respiratory diseases .

Material Science

Polymer Synthesis:
The compound is also used in material science for the preparation of advanced materials and polymers with unique properties. Its reactivity allows for functionalization that can enhance material characteristics such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

Application AreaDescription
Polymer ChemistryUsed as a monomer for synthesizing specialty polymers
CoatingsActs as a cross-linking agent in coatings to improve durability
NanocompositesEnhances the properties of nanocomposites through functionalization

Biological Studies

Investigating Biological Activity:
Research has been conducted to explore the biological interactions of bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride with various biomolecules, indicating potential applications in biochemistry and drug discovery.

Potential Mechanism of Action:
The sulfonyl chloride group’s electrophilic nature allows it to react with nucleophiles within biological systems, potentially leading to modifications of biomolecules that could alter their function or activity.

Comparison with Similar Compounds

Key Observations :

  • Substituents : Methyl groups (e.g., 7,7-dimethyl) increase molecular weight and hydrophobicity, while oxo groups introduce polarity and reactivity .

Reactivity and Functional Group Dynamics

  • Sulfonyl Chloride Reactivity : The target compound’s sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions. Steric hindrance from the bicyclo[2.2.1]heptane scaffold may slow reactions compared to less hindered analogs (e.g., bicyclo[2.2.2]octane derivatives) .
  • Comparative Stability : Derivatives with electron-withdrawing groups (e.g., oxo) may exhibit accelerated hydrolysis rates, whereas methyl groups could stabilize the sulfonyl chloride via steric protection .

Research Findings and Industrial Relevance

  • Safety Profiles : Sulfonyl chlorides require stringent handling due to corrosivity and moisture sensitivity, contrasting with safer derivatives like amine hydrochlorides (e.g., 2-(bicyclo[2.2.1]heptan-2-yl)ethanamine hydrochloride) .
  • Collision Cross-Section Data : Bicyclo[2.2.2]octane derivatives exhibit distinct mass spectrometric profiles (e.g., predicted CCS of 143.3 Ų for [M+H]+), aiding analytical differentiation .

Preparation Methods

Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives

A sequential Diels-Alder reaction/rearrangement sequence can be employed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes.

General Procedure for the Sequential DA Reaction/Rearrangement Sequence:

  • Cool a solution of the appropriate Lewis acid (10.0 mmol) and diene (20.0 mol) in toluene (20.0 mL) to −20 °C. Add MeAlCl\$$_2\$$(2.0 mL, 1.0 M solution in hexane, 2.0 mL) dropwise.
  • Stir the reaction mixture at −20 °C for 1 h to complete the DA step (monitored by GC). Add additional MeAlCl\$$_2\$$ (10.0 mL, 1.0 M solution in hexane, 10.0 mmol).
  • Increase the reaction temperature to room temperature, and remove hexane under reduced pressure. For specific compounds, heat the reaction mixture to 80 °C for 1 h to complete the rearrangement.
  • Cool the reaction mixture to room temperature and quench with saturated NaHCO\$$3\$$. Separate the organic layer and extract the aqueous layer with MTBE (50.0 mL). Wash the combined organic layers with brine (50 mL), dry (MgSO\$$4\$$), and evaporate in vacuo. Purify the residue by column chromatography (silica gel, eluent hexane/MTBE 100/1), followed by bulb-to-bulb distillation, to obtain the desired products.

1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-yl 4-Nitrobenzoate ((endo)-15b″) Synthesis:

  • To a solution of (endo)-15b′ (8.00 g, 52.0 mmol), triethylamine (10.6 g, 104 mmol), N, N-dimethyl-4-aminopyridine (7.60 g, 62.0 mmol), and dichloromethane (100 mL) at 0 °C, add 4-nitrobenzoyl chloride (14.2 g, 78.0 mmol).
  • Stir the reaction mixture at room temperature for 12 h. Add water (50 mL). Extract the aqueous layer with MTBE (50.0 mL), and dry the combined organic phases with MgSO\$$_4\$$ and concentrate in vacuo. Purify the residue by column chromatography (hexane/MTBE 100/1) to yield the product (5.40 g, 34%) as a white solid.

Asymmetric Diels-Alder Reaction:

  • To a solution of SnCl\$$4\$$ in CH\$$2\$$Cl\$$2\$$ (10 mL, 0.10 M solution in CH\$$2\$$Cl\$$2\$$, 1.0 mmol) at −95 °C, add methacrolein (0.70 g, 10 mmol) dropwise. After 5 min, add 2,3-dimethyl-1,3-butadiene (11 mL, 0.10 M solution in CH\$$2\$$Cl\$$_2\$$ precooled at −95 °C, 11 mmol) dropwise over 10 min via syringe.
  • Stir the reaction mixture for 4 h at −95 °C, followed by the addition of HClO\$$4\$$ (1.39 g, 72% aqueous solution, 10 mmol) at −95 °C. Warm the reaction mixture to 0 °C slowly and then quench with saturated NaHCO\$$3\$$.
  • Separate the organic layer and extract the aqueous layer with MTBE (50.0 mL). Wash the combined organic layers with brine (50 mL), dry (MgSO\$$_4\$$), and evaporate in vacuo. Purify the residue by column chromatography (silica gel, eluent hexane/MTBE 100/1), followed by bulb-to-bulb distillation to give the desired product as a colorless liquid. Yield: 1.29 g (85%). The enantiomeric excess was measured by chiral GC to be 93%.

Synthesis of Related Compounds

The reaction of aminoindoline derivatives with ((1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride in a basic medium yields sulfonamide derivatives. This suggests that similar coupling reactions could be employed to attach the methanesulfonyl chloride moiety to a bicyclo[2.2.1]heptane scaffold.

Data Table: Physical Properties of a Related Compound

The table below shows the physical properties of a related compound, BICYCLO[2.2.1]HEPTANE-1-METHANESULFONYL CHLORIDE, 7,7-DIMETHYL-2-OXO-:

Property Value
CAS Number 4552-50-5
Molecular Weight 250.742
Density 1.3±0.1 g/cm3
Boiling Point 349.4±15.0 °C at 760 mmHg
Molecular Formula C\$${10}\$$H\$${15}\$$ClO\$$_3\$$S
Melting Point 66-68ºC(lit.)
Flash Point 165.1±20.4 °C

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for {Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride to ensure stability and safety?

  • Methodological Answer: Store the compound in a dark, inert atmosphere (e.g., under argon or nitrogen) at room temperature to prevent hydrolysis or decomposition . Use airtight, chemically resistant containers. Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory due to its corrosive nature (H314 hazard classification) . Work in a fume hood to minimize inhalation risks, and avoid contact with water or bases to prevent exothermic reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the bicyclic framework and sulfonyl chloride moiety. The stereochemistry (1R,4S configuration) can be verified using NOE experiments or coupling constants .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS (as applied to structurally related bicyclic compounds in ) can validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks near 1360 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch) confirm the sulfonyl group .

Q. What environmental precautions should be taken when disposing of this compound?

  • Methodological Answer: Due to its high soil mobility (estimated log Kow ~1.3) and potential aquatic toxicity, neutralize the compound with a cold, dilute sodium bicarbonate solution under controlled conditions to convert it into less reactive sulfonate salts. Collect waste in designated containers for incineration, adhering to local regulations for halogenated organics .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis or analysis of this compound?

  • Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers, as demonstrated by the availability of distinct (1R,4S) and (1S,4R) isomers with varying purity .
  • Polarimetry: Measure optical rotation to confirm enantiomeric excess (e.g., (1R)-(−)-10-camphorsulfonyl chloride has a specific rotation of −20.5° in chloroform) .
  • X-ray Crystallography: Resolve absolute configuration for critical intermediates or final products .

Q. What mechanistic role does the bicyclo[2.2.1]heptane framework play in modulating the reactivity of this sulfonyl chloride?

  • Methodological Answer: The bicyclic structure introduces steric hindrance, slowing nucleophilic substitution at the sulfonyl chloride group compared to linear analogs. This steric effect can be exploited to selectively functionalize less hindered positions in multi-step syntheses. Kinetic studies (e.g., monitoring reaction rates with amines or alcohols) can quantify this effect .

Q. How does this compound compare to its sulfonyl fluoride analog in terms of reactivity and stability?

  • Methodological Answer: Sulfonyl fluorides (e.g., {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride) are more hydrolytically stable but less reactive toward nucleophiles. Comparative studies using 19^{19}F NMR or competitive reactions with thiols can elucidate differences in reaction kinetics and selectivity .

Q. What strategies can preserve stereochemistry when using this compound to synthesize chiral sulfonamides or esters?

  • Methodological Answer:

  • Low-Temperature Reactions: Conduct substitutions at −20°C to minimize racemization.
  • In Situ Activation: Generate the sulfonyl chloride immediately before use to avoid degradation.
  • Chiral Auxiliaries: Pair the compound with enantiopure amines or alcohols to control stereoselectivity, as seen in the synthesis of RXFP1 modulators ( ) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
Reactant of Route 2
{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride

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